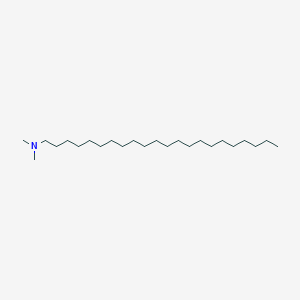

n,n-dimethyldocosan-1-amine

Description

The exact mass of the compound 1-Docosanamine, N,N-dimethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Hair conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality n,n-dimethyldocosan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n,n-dimethyldocosan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-dimethyldocosan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H51N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(2)3/h4-24H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZKASVWFUJTEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H51N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074588 | |

| Record name | 1-Docosanamine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Docosanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

21542-96-1 | |

| Record name | Dimethylbehenylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21542-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl behenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021542961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Docosanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Docosanamine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyldocosylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL BEHENAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WE07WH28A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

n,n-dimethyldocosan-1-amine chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of N,N-dimethyldocosan-1-amine

Authored by: A Senior Application Scientist

Abstract

N,N-dimethyldocosan-1-amine, a tertiary amine with a 22-carbon alkyl chain, is a versatile molecule with significant applications ranging from industrial processes to advanced biomedical research. This technical guide provides a comprehensive overview of its core chemical properties, synthesis, and characterization. It further delves into its emerging role in drug delivery systems, offering field-proven insights for researchers, scientists, and drug development professionals. The document is structured to provide not just data, but a causal understanding of experimental choices and the validation of described protocols.

Introduction to N,N-dimethyldocosan-1-amine

N,N-dimethyldocosan-1-amine, also known as behenyl dimethylamine, belongs to the class of long-chain tertiary amines. Its structure, featuring a long, hydrophobic docosyl (C22) tail and a hydrophilic dimethylamino headgroup, imparts amphiphilic properties. This unique molecular architecture is the foundation of its utility as a cationic surfactant, an intermediate in the synthesis of quaternary ammonium compounds, and more recently, as a critical component in novel drug delivery platforms. Its pKa is in the weakly basic range, allowing for protonation of the tertiary amine in acidic environments, a property that is pivotal for its function in applications such as lipid nanoparticle-based drug delivery.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of N,N-dimethyldocosan-1-amine is essential for its effective application. These properties dictate its behavior in various solvents and formulations.

Table 1: Physicochemical Properties of N,N-dimethyldocosan-1-amine

| Property | Value | Source |

| Molecular Formula | C₂₄H₅₁N | |

| Molecular Weight | 353.68 g/mol | |

| Melting Point | 43-48 °C | |

| Boiling Point | 198-200 °C at 2 mmHg | |

| Density | 0.811 g/cm³ at 20 °C | |

| Solubility | Insoluble in water; Soluble in organic solvents like chloroform and methanol. | |

| Appearance | White to off-white solid | |

| pKa | Estimated 9.5-10.5 |

Synthesis and Characterization

The synthesis of N,N-dimethyldocosan-1-amine is typically achieved through a reductive amination process, which is a reliable and scalable method. The identity and purity of the synthesized compound are then confirmed using a suite of analytical techniques.

Synthesis Workflow: Reductive Amination

The most common synthetic route involves the reaction of docosanal (a 22-carbon aldehyde) with dimethylamine in the presence of a reducing agent. This two-step, one-pot process is efficient and yields the desired tertiary amine with high purity.

Causality Behind Experimental Choices:

-

Choice of Aldehyde: Docosanal is chosen as the starting material to provide the 22-carbon alkyl chain.

-

Dimethylamine: This provides the dimethylamino headgroup.

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) is often preferred as it is a mild and selective reducing agent, minimizing side reactions.

-

Solvent: A non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to prevent unwanted reactions with the reducing agent.

Caption: Reductive amination synthesis workflow for N,N-dimethyldocosan-1-amine.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of docosanal (1 equivalent) in dichloromethane (DCM), add dimethylamine (2 equivalents, typically as a solution in THF or as a gas).

-

Iminium Ion Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.

-

Reduction: Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Analytical Characterization Workflow

A multi-step analytical workflow is crucial to validate the synthesis and ensure the purity of N,N-dimethyldocosan-1-amine.

Caption: Analytical workflow for the characterization of N,N-dimethyldocosan-1-amine.

Self-Validating Protocols for Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Objective: To confirm the presence of protons in different chemical environments.

-

Protocol: Dissolve a small sample in deuterated chloroform (CDCl₃).

-

Expected Signals: A singlet around 2.2 ppm corresponding to the six protons of the two methyl groups on the nitrogen, a triplet around 2.2-2.3 ppm for the two protons on the carbon alpha to the nitrogen, a broad multiplet around 1.2-1.6 ppm for the methylene protons of the long alkyl chain, and a triplet around 0.88 ppm for the terminal methyl group of the docosyl chain.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Objective: To confirm the carbon skeleton of the molecule.

-

Protocol: Dissolve a sample in CDCl₃.

-

Expected Signals: A signal around 45 ppm for the methyl carbons attached to the nitrogen, a signal around 60 ppm for the carbon alpha to the nitrogen, a series of signals between 22 and 32 ppm for the methylene carbons of the alkyl chain, and a signal around 14 ppm for the terminal methyl carbon.

-

-

GC-MS (Gas Chromatography-Mass Spectrometry):

-

Objective: To determine the molecular weight and assess purity.

-

Protocol: Dissolve the sample in a volatile organic solvent and inject it into the GC-MS system.

-

Expected Result: A peak at a specific retention time with a mass spectrum showing a molecular ion peak (M+) at m/z 353.7.

-

Applications in Drug Development

The unique properties of N,N-dimethyldocosan-1-amine make it a valuable tool in drug development, particularly in the formulation of drug delivery systems.

Role as a Cationic Lipid in Lipid Nanoparticles (LNPs)

N,N-dimethyldocosan-1-amine can be used as a cationic lipid in the formulation of LNPs for the delivery of nucleic acid-based therapeutics (e.g., siRNA, mRNA).

Mechanism of Action:

-

Complexation: In an acidic buffer during formulation, the tertiary amine group of N,N-dimethyldocosan-1-amine becomes protonated, acquiring a positive charge. This allows it to electrostatically interact with the negatively charged phosphate backbone of nucleic acids, leading to their encapsulation within the LNP.

-

Endosomal Escape: Once the LNP is taken up by a cell via endocytosis, the endosome matures and its internal pH drops. The protonated amine can facilitate the disruption of the endosomal membrane, leading to the release of the nucleic acid cargo into the cytoplasm. This is a critical step for the therapeutic to exert its effect.

Caption: The role of N,N-dimethyldocosan-1-amine in LNP-mediated nucleic acid delivery.

Conclusion

N,N-dimethyldocosan-1-amine is a molecule of significant interest due to its well-defined chemical properties and its growing importance in specialized applications like drug delivery. The synthetic and analytical protocols outlined in this guide provide a robust framework for its preparation and validation. As research into advanced drug delivery systems continues to evolve, the utility of long-chain tertiary amines like N,N-dimethyldocosan-1-amine is poised to expand, making a thorough understanding of their chemical behavior more critical than ever.

References

- PubChem. (n.d.). N,N-Dimethyldocosan-1-amine. National Center for Biotechnology Information.

- ChemicalBook. (n.d.). N,N-DIMETHYLDOCOSAN-1-AMINE.

An In-depth Technical Guide on the Molecular Structure and Conformation of N,N-dimethyldocosan-1-amine

Abstract

N,N-dimethyldocosan-1-amine, a long-chain tertiary amine, has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA) therapeutics and vaccines. Its molecular structure and conformational dynamics are pivotal to the efficacy of these delivery systems, influencing nanoparticle stability, mRNA encapsulation, and endosomal escape. This technical guide provides a comprehensive analysis of the molecular architecture of N,N-dimethyldocosan-1-amine, exploring its physicochemical properties, conformational flexibility, and the causal relationship between its structure and its function as an ionizable lipid in drug delivery. We delve into the experimental and computational methodologies employed to characterize this and similar long-chain amines, and present detailed protocols for the formulation and characterization of mRNA-LNP systems. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular principles underpinning this key excipient in modern medicine.

Introduction: The Rise of a Key Ionizable Lipid

The advent of mRNA-based therapeutics has been heralded as a revolution in medicine, with applications spanning from infectious disease vaccines to cancer immunotherapy and gene editing.[1] The success of these therapies is intrinsically linked to the development of safe and effective delivery vehicles, with lipid nanoparticles (LNPs) being the most clinically advanced platform to date.[1] At the heart of these LNPs lies the ionizable lipid, a component meticulously designed to encapsulate and protect the negatively charged mRNA cargo and facilitate its delivery into the cytoplasm of target cells.[2]

N,N-dimethyldocosan-1-amine, also known by synonyms such as Dimethyl Behenamine and N,N-dimethyldocosylamine, is a prominent example of such an ionizable lipid.[3] Its structure, featuring a tertiary amine headgroup and a long 22-carbon alkyl tail, imparts the amphiphilic and pH-responsive properties essential for its function. This guide will dissect the molecular intricacies of N,N-dimethyldocosan-1-amine, providing a foundational understanding for its rational application in drug development.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of N,N-dimethyldocosan-1-amine are dictated by its molecular structure, which consists of a polar tertiary amine headgroup and a long, nonpolar docosyl (C22) alkyl chain.

| Identifier | Value | Reference |

| IUPAC Name | N,N-dimethyldocosan-1-amine | [4] |

| Synonyms | Dimethyl Behenamine, N,N-dimethyldocosylamine | [3] |

| CAS Number | 21542-96-1 | [3] |

| Molecular Formula | C₂₄H₅₁N | [4] |

| Molecular Weight | 353.67 g/mol | [4] |

| Appearance | Solid | [3] |

| Melting Point | 44°C | [3] |

| Boiling Point | 387.04°C (estimate) | [3] |

The tertiary amine group, with its lone pair of electrons, can be protonated at acidic pH, rendering the molecule cationic. This pH-dependent ionization is a cornerstone of its function in LNPs, enabling electrostatic interactions with mRNA during formulation at low pH and a transition to a more neutral state at physiological pH, which is thought to reduce toxicity and facilitate membrane fusion.

Conformational Analysis: A Molecule of Flexibility

The 22-carbon chain is expected to adopt a range of conformations in solution, with the all-trans (zigzag) conformation being the lowest in energy in a non-polar environment. Rotations around the numerous C-C single bonds lead to a multitude of possible conformers. The conformational freedom of the alkyl chain plays a crucial role in the packing of the lipid components within the LNP and the fluidity of the resulting nanoparticle.[5]

The orientation of the dimethylamino headgroup relative to the alkyl chain is also subject to rotational freedom. The nitrogen atom in a tertiary amine typically adopts a trigonal pyramidal geometry, with the lone pair of electrons occupying one of the sp³ hybrid orbitals.

Computational Approaches to Conformation

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational space of flexible molecules like N,N-dimethyldocosan-1-amine.[6] These methods rely on force fields that define the potential energy of a molecule as a function of its atomic coordinates. While specific parameters for N,N-dimethyldocosan-1-amine may not be present in standard force fields, they can be developed using quantum mechanical calculations or by analogy to similar long-chain amines.[7][8]

MD simulations can provide insights into the dynamic behavior of the molecule in different environments, such as in an aqueous solution or within a lipid bilayer, revealing preferred conformations and the energetics of conformational changes.

Structure-Function Relationship in Lipid Nanoparticles

The molecular structure and conformation of N,N-dimethyldocosan-1-amine are directly linked to its critical functions within an LNP-mRNA formulation.

mRNA Encapsulation

During the formulation of LNPs, which is typically performed at a low pH (around 4), the tertiary amine of N,N-dimethyldocosan-1-amine becomes protonated.[9] This positive charge allows for strong electrostatic interactions with the negatively charged phosphate backbone of mRNA, driving the encapsulation of the nucleic acid within the core of the forming nanoparticle. The long, flexible alkyl tail contributes to the formation of a hydrophobic core, shielding the mRNA from degradation by nucleases.

Endosomal Escape: The Proton Sponge Effect

Once the LNP is taken up by a cell via endocytosis, it is enclosed within an endosome. For the mRNA to reach the cytoplasm and be translated into protein, it must escape this endosomal compartment. The "proton sponge" hypothesis is a widely accepted mechanism for the endosomal escape of nanoparticles containing ionizable amines.[10][11] As the endosome matures, its internal pH drops due to the action of proton pumps. The tertiary amine of N,N-dimethyldocosan-1-amine, which is largely deprotonated at physiological pH, becomes protonated in the acidic environment of the endosome. This continuous influx of protons, along with counter-ions (chloride ions), leads to an increase in osmotic pressure within the endosome, causing it to swell and eventually rupture, releasing the mRNA cargo into the cytoplasm.[12][13]

Influence of Alkyl Chain Length

The length of the alkyl chain has been shown to be a critical parameter influencing the physicochemical properties and biological activity of LNPs.[14][15] Longer alkyl chains, such as the C22 chain of N,N-dimethyldocosan-1-amine, generally lead to increased stability of the LNP.[14] However, there is an optimal range for chain length to balance stability with the fusogenic properties required for endosomal escape.

Experimental Methodologies

The characterization of N,N-dimethyldocosan-1-amine and its role in LNPs involves a suite of analytical techniques.

Synthesis of N,N-dimethyldocosan-1-amine

While a specific, detailed protocol for the synthesis of N,N-dimethyldocosan-1-amine is not widely published, a general and effective method for the synthesis of long-chain N,N-dimethylamines is the Eschweiler-Clarke reaction. This involves the reductive amination of a primary amine (docosan-1-amine) with formaldehyde and formic acid.

Protocol: Synthesis of N,N-dimethyldocosan-1-amine via Eschweiler-Clarke Reaction

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve docosan-1-amine in an excess of formic acid.

-

Addition of Formaldehyde: Slowly add an excess of aqueous formaldehyde solution to the stirred mixture.

-

Reflux: Heat the reaction mixture to reflux (typically around 100 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and make it basic by the slow addition of a concentrated sodium hydroxide solution.

-

Extraction: Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Formulation of mRNA-LNP

The formulation of mRNA-LNPs containing N,N-dimethyldocosan-1-amine is typically achieved using a rapid mixing technique, such as microfluidics.[9][16]

Protocol: mRNA-LNP Formulation via Microfluidic Mixing

-

Prepare Lipid Solution: Dissolve N,N-dimethyldocosan-1-amine, a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[3]

-

Prepare mRNA Solution: Dissolve the in vitro transcribed mRNA in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).[9]

-

Microfluidic Mixing: Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes and connect them to a microfluidic mixing device.

-

Formulation: Pump the two solutions through the microfluidic chip at a controlled flow rate. The rapid mixing induces the self-assembly of the lipids and mRNA into nanoparticles.

-

Purification: The resulting LNP suspension is typically dialyzed against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated mRNA.

Characterization of mRNA-LNP

A thorough characterization of the formulated LNPs is essential to ensure their quality and performance.

| Parameter | Technique | Purpose | Reference |

| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average size and size distribution of the nanoparticles. | [17] |

| Zeta Potential | Electrophoretic Light Scattering (ELS) | To measure the surface charge of the nanoparticles. | [18] |

| Morphology | Cryogenic Transmission Electron Microscopy (Cryo-TEM) | To visualize the shape and internal structure of the nanoparticles. | [1][19] |

| mRNA Encapsulation Efficiency | RiboGreen Assay | To quantify the percentage of mRNA successfully encapsulated within the nanoparticles. | [19] |

| In vitro Transfection Efficiency | Cell-based Luciferase Assay | To assess the ability of the LNPs to deliver functional mRNA to cells. | [2][20] |

Conclusion

N,N-dimethyldocosan-1-amine stands as a testament to the power of rational molecular design in advancing drug delivery. Its carefully tailored structure, combining a pH-responsive tertiary amine headgroup with a long, flexible alkyl chain, enables the efficient encapsulation and intracellular delivery of mRNA. A comprehensive understanding of its molecular structure, conformational dynamics, and the resulting physicochemical properties is paramount for the continued development and optimization of LNP-based therapeutics. The methodologies and protocols outlined in this guide provide a framework for researchers to explore and harness the full potential of this and other ionizable lipids in shaping the future of medicine.

References

-

McKenzie, R. E., et al. (2023). mRNA Synthesis and Encapsulation in Ionizable Lipid Nanoparticles. Current Protocols, 3(9), e898. [Link]

-

Funakoshi, Y., et al. (2015). Effect of Alkyl Chain Length and Unsaturation of the Phospholipid on the Physicochemical Properties of Lipid Nanoparticles. Chemical & Pharmaceutical Bulletin, 63(9), 738-744. [Link]

-

Garg, A. D., et al. (2012). Modeling the Proton Sponge Hypothesis: Examining Proton Sponge Effectiveness for Enhancing Intracellular Gene Delivery through Multiscale Modeling. PLoS ONE, 7(10), e45784. [Link]

-

Binici, B., et al. (2025). A comparative study of cationic lipid-enriched LNPs for mRNA vaccine delivery. ResearchGate. [Link]

-

ChemBK. (2024). Behenyl dimethyl amine. [Link]

-

Li, S., et al. (2026). Biodegradable polymers with tertiary amines enhance mRNA delivery of lipid nanoparticles via improved endosomal escape. Biomaterials, 324, 123541. [Link]

-

ResearchGate. (n.d.). Endosomal escape of PEI polyplexes by proton sponge effect. [Link]

-

Semantic Scholar. (2015). Effect of Alkyl Chain Length and Unsaturation of the Phospholipid on the Physicochemical Properties of Lipid Nanoparticles. [Link]

-

Semantic Scholar. (2024). Exploring the impact of commonly used ionizable and pegylated lipids on mRNA-LNPs: A combined in vitro and preclinical perspective. [Link]

-

Lokugamage, M. P., et al. (2023). Optimization of ionizable lipids for aerosolizable mRNA lipid nanoparticles. Journal of Controlled Release, 361, 325-337. [Link]

-

Creative Biostructure. (n.d.). Cryo-EM Applications in Lipid Nanoparticle Characterization. [Link]

-

McKenzie, R. E., et al. (2023). mRNA Synthesis and Encapsulation in Ionizable Lipid Nanoparticles. ResearchGate. [Link]

-

ResearchGate. (2015). (PDF) Effect of Alkyl Chain Length and Unsaturation of the Phospholipid on the Physicochemical Properties of Lipid Nanoparticles. [Link]

-

Royal Society of Chemistry. (2025). Advancing endosomal escape of polymeric nanoparticles: towards improved intracellular delivery. Materials Horizons. [Link]

-

ResearchGate. (n.d.). Ultrastructural characterization of mRNA LNPs CryoTEM of LNPs made with... [Link]

-

ResearchGate. (n.d.). Characterization of prepared mRNA-LNPs. [Link]

-

ResearchGate. (2024). (PDF) Comparative Analysis of Lipid Nanoparticles in Pfizer-BioNTech and Moderna COVID-19 Vaccines: Insights from Molecular Dynamics Simulations. [Link]

-

Yanez Arteta, M., et al. (2018). On the Formation and Morphology of Lipid Nanoparticles Containing Ionizable Cationic Lipids and siRNA. ACS Nano, 12(5), 4283-4293. [Link]

-

MDPI. (2023). Swelling, Rupture and Endosomal Escape of Biological Nanoparticles Per Se and Those Fused with Liposomes in Acidic Environment. [Link]

-

MDPI. (2025). Boosting LNP Performance: Higher Concentrations of Lipid Mixtures Improve In Vivo Gene Expression and Storage Stability. [Link]

-

ResearchGate. (n.d.). Impact of PEG lipid alkyl chain length and particle size on in vivo... [Link]

-

Cheng, Q., et al. (2021). mRNA lipid nanoparticle formulation, characterization and evaluation. Nature Protocols, 16(5), 2333-2355. [Link]

-

Kim, M., et al. (2025). Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles. STAR Protocols, 6(4), 104159. [Link]

-

Kim, M., et al. (2025). Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles. PMC. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000087). [Link]

-

ResearchGate. (2016). ISSN 2320-5407 International Journal of Advanced Research (2016), Volume 4, Issue 1, 716- 719. [Link]

-

Park, Y., & Park, J. W. (2023). Preparation, characterization, and stability of lipid nanoparticles including unsaturated lipids. Tenside Surfactants Detergents, 60(5), 370-375. [Link]

-

Mitchell Lab. (n.d.). Fast and facile synthesis of amidine-incorporated degradable lipids for versatile mRNA delivery in vivo. [Link]

-

Lii, J. H., & Allinger, N. L. (1991). Molecular mechanics calculations (MM3) on aliphatic amines. Journal of the American Chemical Society, 113(13), 4976-4989. [Link]

-

Ryomen, T. (1954). Synthesis and Physical Properties of Long Chain Compounds. X. Studies on the X-Ray Diffraction Patterns of Normal Higher Primary Amines. Bulletin of the Chemical Society of Japan, 27(7), 401-403. [Link]

-

Tenchov, R., et al. (2021). Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery. Advanced Drug Delivery Reviews, 176, 113883. [Link]

-

MDPI. (2025). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. [Link]

-

Abraham, R. J., et al. (2016). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 54(12), 975-983. [Link]

-

Wlodawer, A., et al. (2008). X-ray crystallography. PMC. [Link]

-

Espaloma. (n.d.). End-to-end differentiable construction of molecular mechanics force fields. PMC. [Link]

-

Supporting Information for Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst. (n.d.). [Link]

-

ResearchGate. (n.d.). Determination of pK a of N-alkyl-N,N-dimethylamine-N-oxides using 1H NMR and 13C NMR spectroscopy. [Link]

-

Royal Society of Chemistry. (n.d.). Data-driven parametrization of molecular mechanics force fields for expansive chemical space coverage. [Link]

-

Rizzi, A., et al. (2025). Fine-tuning molecular mechanics force fields to experimental free energy measurements. bioRxiv. [Link]

-

PubChem. (n.d.). N,N-diethylpropan-1-amine;N,N-dimethyldocosan-1-amine. [Link]

-

Journal of Chemical & Engineering Data. (n.d.). X-ray diffraction data for some amine salts of long-chain fatty acids and related compounds. [Link]

-

National Institutes of Health. (n.d.). The Effects of Alkyl Chain Combinations on the Structural and Mechanical Properties of Biomimetic Ion Pair Amphiphile Bilayers. [Link]

-

Canul-Tec, J. C., et al. (2017). Analysis of the quality of crystallographic data and the limitations of structural models. PMC. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. [Link]

Sources

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. N,N-diethylpropan-1-amine;N,N-dimethyldocosan-1-amine | C31H68N2 | CID 89486492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Effects of Alkyl Chain Combinations on the Structural and Mechanical Properties of Biomimetic Ion Pair Amphiphile Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Data-driven parametrization of molecular mechanics force fields for expansive chemical space coverage - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. biorxiv.org [biorxiv.org]

- 9. mRNA Synthesis and Encapsulation in Ionizable Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modeling the Proton Sponge Hypothesis: Examining Proton Sponge Effectiveness for Enhancing Intracellular Gene Delivery through Multiscale Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Biodegradable polymers with tertiary amines enhance mRNA delivery of lipid nanoparticles via improved endosomal escape - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Advancing endosomal escape of polymeric nanoparticles: towards improved intracellular delivery - Materials Horizons (RSC Publishing) [pubs.rsc.org]

- 14. Effect of Alkyl Chain Length and Unsaturation of the Phospholipid on the Physicochemical Properties of Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [PDF] Effect of Alkyl Chain Length and Unsaturation of the Phospholipid on the Physicochemical Properties of Lipid Nanoparticles. | Semantic Scholar [semanticscholar.org]

- 16. An Optimized Method for mRNA Synthesis and Encapsulation in Ionizable Lipid Nanoparticles [creative-biogene.com]

- 17. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of n,n-dimethyldocosan-1-amine in organic solvents

An In-depth Technical Guide to the Solubility of N,N-dimethyldocosan-1-amine in Organic Solvents

Abstract

This technical guide provides a detailed examination of the solubility characteristics of N,N-dimethyldocosan-1-amine, a high molecular weight tertiary amine. While specific quantitative solubility data for this compound is not extensively published, this paper establishes a robust predictive framework based on fundamental physicochemical principles and data from analogous long-chain amines. We will explore the molecular factors governing its solubility, provide a predicted solubility profile across a range of common organic solvents, and detail a standardized experimental protocol for precise solubility determination. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries who require a deep understanding of this molecule's behavior in various solvent systems.

Introduction and Physicochemical Profile

N,N-dimethyldocosan-1-amine (also known as Dimethyl Behenamine) is a saturated tertiary amine characterized by a long C22 alkyl chain (docosyl group) attached to a dimethylamino head group. Its structure is dominated by the non-polar, lipophilic nature of the long hydrocarbon tail, which dictates its solubility behavior.

Key Physicochemical Properties:

-

Molecular Formula: C₂₄H₅₁N

-

Molecular Weight: 369.68 g/mol (Computed)

-

Appearance: Expected to be a waxy solid or liquid at room temperature, similar to other long-chain amines like N,N-dimethyldodecylamine which has a melting point of -20°C[1].

-

Core Structural Features:

-

Lipophilic Tail: A 22-carbon alkyl chain that is highly non-polar and hydrophobic.

-

Polar Head: A tertiary amine group (-N(CH₃)₂) which provides a site for polarity and basicity. The nitrogen's lone pair of electrons can act as a hydrogen bond acceptor.

-

The interplay between this large non-polar chain and the small polar head group is the central factor determining its solubility.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[2] For N,N-dimethyldocosan-1-amine, the following factors are critical:

-

Van der Waals Forces: The long docosyl chain leads to strong Van der Waals (London dispersion) forces. Solvents that can effectively interact through these forces, such as non-polar hydrocarbons, are predicted to be excellent solvents.

-

Polarity and Dipole-Dipole Interactions: The tertiary amine group introduces a dipole moment. Polar aprotic solvents can interact with this dipole, but this effect is significantly overshadowed by the molecule's extensive non-polar character.

-

Hydrogen Bonding: As a tertiary amine, N,N-dimethyldocosan-1-amine can only act as a hydrogen bond acceptor. It lacks the N-H bond necessary to be a hydrogen bond donor. This severely limits its solubility in protic solvents like water and alcohols, where the solvent's strong hydrogen-bonding network would be disrupted without reciprocal donation from the solute.

-

Effect of Chain Length: For aliphatic amines, solubility in polar solvents like water decreases dramatically as the carbon chain length increases.[3] Amines with more than 10 carbons are generally considered insoluble in water.[3] With a C22 chain, N,N-dimethyldocosan-1-amine is expected to be virtually insoluble in water.

-

Basicity and Acid-Base Reactions: Amines are weak bases.[4][5] In the presence of an acid, the tertiary amine group can be protonated to form an ammonium salt (R-NH(CH₃)₂⁺ X⁻). This salt is ionic and therefore significantly more soluble in polar solvents than the neutral amine.[3][6]

The logical relationship governing solubility is visualized below.

Caption: Molecular structure dictates solubility profile.

Predicted Solubility Profile in Organic Solvents

Based on the principles above and data for analogous long-chain amines, the following table predicts the solubility of N,N-dimethyldocosan-1-amine in various classes of organic solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Diethyl Ether | High | Strong Van der Waals interactions between the solvent and the C22 alkyl chain dominate, easily overcoming the crystal lattice energy. This follows the "like dissolves like" principle.[2] |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM) | Medium to High | These solvents have moderate polarity and can engage in dipole-dipole interactions with the amine head. They are also effective at solvating long alkyl chains, leading to good solubility. Shorter-chain amines are soluble in acetone.[7] |

| Polar Protic | Ethanol, Methanol | Low to Very Low | The strong hydrogen-bonding network of the alcohol is disrupted by the large, non-polar tail. The amine's inability to donate hydrogen bonds further hinders miscibility.[8] |

| Highly Polar | Water, Acetonitrile | Insoluble | The hydrophobic effect of the C22 chain makes it energetically unfavorable to dissolve in water. Aliphatic amines with more than 10 carbons are generally considered insoluble.[3] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the isothermal shake-flask method is a reliable and widely accepted standard. This protocol ensures that the solution reaches equilibrium for an accurate measurement.

Workflow Diagram

Caption: Isothermal shake-flask experimental workflow.

Step-by-Step Methodology

-

Preparation:

-

Select a range of high-purity organic solvents for testing.

-

Calibrate an orbital shaker or rotator within an incubator to maintain a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Place vials containing the chosen solvents in the incubator to allow them to reach thermal equilibrium.

-

-

Addition of Solute:

-

Add an excess amount of N,N-dimethyldocosan-1-amine to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed vials in the temperature-controlled shaker.

-

Agitate the samples at a constant speed for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). Preliminary kinetic studies can determine the minimum time required.

-

-

Phase Separation:

-

Remove the vials from the shaker and place them in a stationary rack within the same incubator to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) or centrifuge the vials and carefully draw an aliquot from the clear supernatant. This step is critical to avoid artificially high results.

-

-

Analysis and Quantification:

-

Accurately dilute a known volume of the saturated supernatant with a suitable solvent.

-

Quantify the concentration of N,N-dimethyldocosan-1-amine using a validated analytical method:

-

Gas Chromatography (GC): Suitable for volatile amines, using a nitrogen-selective detector for enhanced sensitivity.

-

Gravimetric Analysis: Carefully evaporate the solvent from a known volume of the filtrate and weigh the residual amine. This method is simple but requires high purity of all components.

-

-

-

Data Reporting:

-

Express the solubility in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L), and report the temperature at which the measurement was made.

-

Conclusion

N,N-dimethyldocosan-1-amine is a strongly lipophilic molecule due to its 22-carbon alkyl chain. Its solubility is highest in non-polar organic solvents like hexane and toluene and is expected to decrease significantly with increasing solvent polarity. It is predicted to be virtually insoluble in highly polar protic solvents such as water. The provided experimental protocol offers a standardized method for obtaining precise, quantitative solubility data, which is essential for the effective formulation, purification, and application of this compound in various industrial and research settings.

References

-

McLaughlin, J. C. Experiment 27 - Amines and Amides. Jay C. McLaughlin.

-

National Center for Biotechnology Information. N,N-diethylpropan-1-amine;N,N-dimethyldocosan-1-amine. PubChem Compound Summary.

-

CHEM 231L. Amine Unknowns. University of Massachusetts Amherst.

-

Solubility of Things. Dimethylamine.

-

MilliporeSigma. SAFETY DATA SHEET - N,N-Dimethyldodecylamine.

-

Angelo State University. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

Thompson Rivers University. Solubility of Organic Compounds. TRU Chemistry.

-

Fisher Scientific. SAFETY DATA SHEET - N,N-Dimethyloctadecylamine.

-

Solubility of Things. Amines: Structure, Properties, and Reactions.

-

MilliporeSigma. SAFETY DATA SHEET - N,N-Dimethyltetradecylamine.

-

Apollo Scientific. N,N-Dimethyl decylamine - Safety Data Sheet.

-

Wikipedia. Amine.

-

Kao Chemicals. SAFETY DATA SHEET - FARMIN DM2470N.

-

SpecialChem. N,N-dimethyldodecan-1-amine oxide - BOC Sciences.

-

National Center for Biotechnology Information. N,N-Dimethyl-N-decylamine. PubChem Compound Summary.

-

Quora. Are amines soluble in organic solvents?

-

Solubility of Things. N,N-Dimethylaniline.

-

Sigma-Aldrich. N,N-Dimethyldodecylamine 97.

-

NIST. 1-Dodecanamine, N,N-dimethyl-. NIST Chemistry WebBook.

-

Ralston, A. W., et al. SOLUBILITIES OF HIGH MOLECULAR WEIGHT NORMAL ALIPHATIC PRIMARY AMINES. Journal of Organic Chemistry.

-

BenchChem. An In-depth Technical Guide to the Solubility of N,N-Dimethyl-L-Valine in Organic Solvents.

-

Phan, L., et al. Tertiary amine solvents having switchable hydrophilicity. Green Chemistry, RSC Publishing.

-

ChemicalBook. N,N-Dimethylaniline: Properties, Analysis and Application.

Sources

- 1. N,N-二甲基十二烷基胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. quora.com [quora.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. chemhaven.org [chemhaven.org]

- 5. Amine - Wikipedia [en.wikipedia.org]

- 6. www1.udel.edu [www1.udel.edu]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. solubilityofthings.com [solubilityofthings.com]

Thermal stability of long-chain tertiary amines

An In-Depth Technical Guide to the Thermal Stability of Long-Chain Tertiary Amines

Abstract

Long-chain tertiary amines are pivotal molecules in a multitude of scientific and industrial domains, including their roles as catalysts, intermediates in pharmaceutical synthesis, and components of drug delivery systems. Their efficacy and safety are intrinsically linked to their structural integrity under thermal stress. This guide provides a comprehensive exploration of the thermal stability of these compounds, designed for researchers, scientists, and drug development professionals. We will delve into the core degradation mechanisms, analyze the structural and environmental factors that govern stability, and present detailed protocols for empirical assessment.

Introduction: The Significance of Thermal Stability

The application of long-chain tertiary amines often involves processes where they are subjected to elevated temperatures, such as in chemical synthesis, purification, or within a final product's shelf-life. Thermal degradation can lead to a loss of efficacy, the formation of potentially toxic byproducts, and a compromise in product quality. For drug development professionals, understanding these degradation pathways is not merely an academic exercise; it is a critical component of risk assessment, formulation development, and regulatory compliance. Tertiary amines, while generally more thermally stable than their primary and secondary counterparts, are susceptible to specific, predictable degradation pathways that are dictated by their molecular structure and environment.[1][2]

Core Degradation Mechanisms

The thermal decomposition of long-chain tertiary amines is primarily governed by two classical elimination reactions: the Hofmann elimination and the Cope elimination. While both result in the formation of an alkene and a smaller amine-containing molecule, their mechanisms, prerequisites, and stereochemical outcomes are distinct.

Hofmann Elimination: The Quaternary Ammonium Pathway

The Hofmann elimination is a characteristic reaction of quaternary ammonium hydroxides, which are typically formed from tertiary amines through exhaustive methylation followed by treatment with silver oxide.[3][4][5] The process involves heating the quaternary ammonium hydroxide, which acts as a strong base, to induce a β-elimination reaction.

Mechanism: The reaction proceeds via a one-step, concerted E2 mechanism.[6] The hydroxide ion abstracts a proton from the β-carbon (the carbon adjacent to the carbon bearing the amine group), leading to the formation of a C=C double bond and the expulsion of a neutral tertiary amine as the leaving group.[6]

A key feature of the Hofmann elimination is its regioselectivity, which is governed by Hofmann's Rule . Due to the steric bulk of the quaternary ammonium leaving group, the base preferentially abstracts the most accessible, least sterically hindered β-hydrogen.[3] This results in the formation of the least substituted alkene , in contrast to the Zaitsev rule which predicts the formation of the most substituted, more stable alkene.[3][4]

Caption: Hofmann Elimination Mechanism.

Cope Elimination: The N-Oxide Pathway

Conceptually similar to the Hofmann elimination, the Cope elimination provides a milder alternative that also favors the Hofmann product.[3] This reaction involves two steps: first, the oxidation of the tertiary amine to a tertiary amine N-oxide using an oxidant like hydrogen peroxide (H₂O₂) or m-CPBA. Second, the N-oxide is heated, inducing an intramolecular syn-elimination.[7][8][9]

Mechanism: The Cope elimination is a concerted, intramolecular process (Ei) that proceeds through a five-membered cyclic transition state.[8][10] The oxygen of the N-oxide acts as an internal base, abstracting a β-hydrogen that is on the same side (syn-periplanar) as the N-oxide group.[10] This geometric constraint is a defining feature of the reaction. The final products are an alkene and an N,N-disubstituted hydroxylamine.[9][10]

Caption: Cope Elimination Mechanism.

Comparison of Degradation Pathways

| Feature | Hofmann Elimination | Cope Elimination |

| Precursor | Quaternary Ammonium Hydroxide | Tertiary Amine N-Oxide |

| Mechanism | Intermolecular E2 | Intramolecular Ei (syn) |

| Base | External (e.g., OH⁻) | Internal (N-Oxide Oxygen) |

| Stereochemistry | Anti-periplanar | Syn-periplanar |

| Conditions | Higher Temperatures, Strong Base | Generally Milder Temperatures |

| Byproduct | Tertiary Amine | N,N-disubstituted Hydroxylamine |

Factors Influencing Thermal Stability

The temperature at which a long-chain tertiary amine begins to degrade is not an intrinsic constant but is heavily influenced by several factors.

-

Steric Hindrance : The presence of bulky alkyl groups around the nitrogen atom can physically obstruct the approach of reactants or shield β-hydrogens. This steric hindrance generally increases thermal stability by raising the activation energy required for degradation reactions.[2][11] For instance, sterically hindered amines show greater resistance to thermal degradation compared to their unhindered counterparts.

-

Electronic Effects : The electronic nature of substituents on the alkyl chains can impact stability. Electron-withdrawing groups can weaken adjacent C-H bonds, making the hydrogens more acidic and potentially facilitating elimination.[8] Conversely, aromatic amines tend to be more thermally stable than aliphatic amines due to resonance stabilization of the structure.[12]

-

Solvent : The reaction medium plays a significant role. For the Cope elimination, a switch from protic to aprotic solvents can increase the reaction rate by several orders of magnitude.[9][13] In industrial settings, replacing water with organic diluents can sometimes increase the rate of thermal degradation.[1]

-

Presence of CO₂ and Other Reactants : In applications like carbon capture, the presence of CO₂ can significantly lower the thermal stability of amines, although tertiary amines are less susceptible than primary and secondary amines as they do not readily form carbamates.[1][14][15] The degradation is often accelerated at higher CO₂ loading and higher amine concentrations.[14][16]

Analytical Assessment of Thermal Stability

A robust evaluation of thermal stability requires precise analytical techniques. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstones of this assessment, often complemented by Mass Spectrometry (MS) for product identification.

Experimental Workflow

A systematic approach is essential for obtaining reliable and reproducible data. The workflow involves careful sample preparation, execution of thermal analysis, and subsequent analysis of any degradation products to confirm the decomposition pathway.

Caption: Experimental Workflow for Thermal Stability.

Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the temperature at which degradation, and therefore mass loss, begins.

Objective: To determine the onset decomposition temperature (Tₒ) and the temperature of maximum degradation rate (Tₘₐₓ) for a long-chain tertiary amine.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications using certified reference materials.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the high-purity amine sample into a clean, inert TGA pan (e.g., alumina or platinum).

-

Ensure an even distribution of the sample at the bottom of the pan.

-

-

Instrument Setup:

-

Atmosphere: Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere, preventing oxidative degradation.

-

Temperature Program:

-

Equilibrate the furnace at a starting temperature of 30 °C.

-

Ramp the temperature at a constant heating rate of 10 °C/min up to a final temperature well above the expected decomposition (e.g., 600 °C). The choice of heating rate is a critical parameter; slower rates can provide better resolution of thermal events but require longer experiment times.

-

-

-

Data Acquisition: Initiate the temperature program and record the sample mass, sample temperature, and time.

-

Data Analysis:

-

Plot the sample mass (%) versus temperature (°C) to obtain the TGA curve.

-

Plot the first derivative of the TGA curve (DTG curve), which shows the rate of mass loss versus temperature.

-

Onset Temperature (Tₒ): Determine the temperature at which significant mass loss begins. This is often calculated using the tangent method at the initial point of inflection on the TGA curve.

-

Tₘₐₓ: Identify the peak temperature on the DTG curve. This corresponds to the temperature at which the rate of degradation is at its maximum.

-

Complementary Techniques

-

Differential Scanning Calorimetry (DSC): Performed concurrently with or separately from TGA, DSC measures the heat flow into or out of a sample as it is heated. It can distinguish between endothermic (heat-absorbing) and exothermic (heat-releasing) decomposition processes, providing further mechanistic insight.

-

Mass Spectrometry (MS): Coupling the gas outlet of a TGA to a mass spectrometer (TGA-MS) allows for the real-time identification of evolved gaseous products during decomposition. Alternatively, the residue can be analyzed post-experiment using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify degradation products.[17][18][19][20] This is crucial for confirming whether degradation proceeds via Hofmann, Cope, or other pathways.

Conclusion and Field Implications

For researchers and drug development professionals, a thorough understanding of the thermal stability of long-chain tertiary amines is non-negotiable. The primary degradation routes, Hofmann and Cope elimination, are governed by predictable principles of steric hindrance, electronic effects, and reaction conditions. By leveraging robust analytical techniques like TGA, DSC, and MS, scientists can precisely characterize the stability profile of these critical molecules. This knowledge enables the design of more stable compounds, the development of robust formulations, and the implementation of appropriate storage and handling conditions, ultimately ensuring the safety, quality, and efficacy of the final product.

References

-

The Cope Elimination: Introduction, Examples and Mechanism - Master Organic Chemistry. (2018). Master Organic Chemistry. [Link]

-

Cope Elimination - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Cope Elimination: Mechanism & Examples | NROChemistry. NROChemistry. [Link]

-

The Cope Elimination - Chemistry Steps. Chemistry Steps. [Link]

-

Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture - Encompass - Eastern Kentucky University. Encompass. [Link]

-

Thermal stability and corrosion of tertiary amines in aqueous amine and amine-glycol-water solutions for combined acid gas and water removal | Request PDF - ResearchGate. ResearchGate. [Link]

-

Effect of Various Parameters on the Thermal Stability and Corrosion of CO 2 -Loaded Tertiary Amine Blends - MDPI. (2020). MDPI. [Link]

-

Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC - NIH. PMC - NIH. [Link]

-

Impact of Solvent on the Thermal Stability of Amines - PMC - NIH. (2022). PMC - NIH. [Link]

-

Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research - ACS Publications. (2022). ACS Publications. [Link]

-

Amine - Wikipedia. Wikipedia. [Link]

-

Thermal stability and thermal decomposition study of hindered amine light stabilizers. (2025). ScienceDirect. [Link]

-

Hofmann elimination - Wikipedia. Wikipedia. [Link]

-

Hofmann Elimination - BYJU'S. BYJU'S. [Link]

-

Hofmann Elimination Reaction | Definition, Mechanism & Applications - Allen. Allen. [Link]

-

Video: Amines to Alkenes: Hofmann Elimination - JoVE. (2023). JoVE. [Link]

-

A New Measurement of Amine Steric Hindrance – N Exposure - OSTI. OSTI. [Link]

-

Olefins from Amines: The Hofmann Elimination Reaction and Amine Oxide Pyrolysis. wiley.com. [Link]

-

Synthesis, Characterization, and Effects of Aliphatic and Aromatic Amines on Thermal and Surface Properties of Zwitterionic Amphiphiles - NIH. (2025). NIH. [Link]

-

Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical - MatheO. MatheO. [Link]

-

Stereoelectronic effects in tertiary amine nitrosation: nitrosative cleavage vs. aryl ring nitration | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]

-

Amine oxidation. Part IX. The electrochemical oxidation of some tertiary amines: the effect of structure on reactivity | Semantic Scholar. Semantic Scholar. [Link]

-

Thermal degradation rates of different amines. | Download Table - ResearchGate. ResearchGate. [Link]

-

Impact of Solvent on the Thermal Stability of Amines | Industrial & Engineering Chemistry Research - ACS Publications. ACS Publications. [Link]

-

Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface - ResearchGate. (2025). ResearchGate. [Link]

-

Amine oxidation. Part IX. The electrochemical oxidation of some tertiary amines: the effect of structure on reactivity - RSC Publishing. RSC Publishing. [Link]

-

Advancing Amine Degradation Analysis - International CCS Knowledge Centre. (2021). International CCS Knowledge Centre. [Link]

-

Controlling One- or Two-Electron Oxidation for Selective Amine Functionalization by Alternating Current Frequency - NIH. NIH. [Link]

-

Effect of temperature on amine loss. | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

-

Atmospheric Degradation of Amines (ADA) | NILU. (2010). NILU. [Link]

-

CO2 Absorption Solvent Degradation Compound Identification Using Liquid Chromatography-Mass Spectrometry Quadrapole-Time of Flight (LCMSQTOF) - Scirp.org. Scirp.org. [Link]

-

Degradation Studies of Amines - Carbon Dioxide - Scribd. Scribd. [Link]

-

Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry | Environmental Science & Technology - ACS Publications. ACS Publications. [Link]

-

Amine Thermal Degradation - Bryan Research & Engineering, LLC. (2008). Bryan Research & Engineering, LLC. [Link]

-

Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry | Request PDF - ResearchGate. (2025). ResearchGate. [Link]

-

Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC - NIH. PMC - NIH. [Link]

-

THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES - OSTI. OSTI. [Link]

-

The thermal decomposition of tert.-butylamine - Journal of the Chemical Society (Resumed) (RSC Publishing). RSC Publishing. [Link]

-

Chemistry (Class XII) - CBSE Academic. CBSE Academic. [Link]

-

General Equation to Estimate the Physicochemical Properties of Aliphatic Amines | ACS Omega - ACS Publications. (2023). ACS Publications. [Link]

-

Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing). RSC Publishing. [Link]

Sources

- 1. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]

- 6. Video: Amines to Alkenes: Hofmann Elimination [jove.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Cope Elimination [organic-chemistry.org]

- 9. jk-sci.com [jk-sci.com]

- 10. The Cope Elimination - Chemistry Steps [chemistrysteps.com]

- 11. encompass.eku.edu [encompass.eku.edu]

- 12. Synthesis, Characterization, and Effects of Aliphatic and Aromatic Amines on Thermal and Surface Properties of Zwitterionic Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cope Elimination: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 14. Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scirp.org [scirp.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Identification and Characterization of n,n-Dimethyldocosan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

n,n-Dimethyldocosan-1-amine, a long-chain tertiary amine, belongs to a class of compounds with significant industrial and pharmaceutical relevance. These molecules, characterized by a long hydrophobic alkyl chain and a hydrophilic dimethylamino head group, exhibit unique physicochemical properties that make them valuable as surfactants, emulsifiers, and intermediates in the synthesis of quaternary ammonium compounds with antimicrobial and antistatic properties. In the context of drug development, long-chain amines are explored for their potential as components of lipid nanoparticles for drug delivery and as active pharmaceutical ingredients themselves.

This technical guide provides a comprehensive overview of the identification and characterization of n,n-dimethyldocosan-1-amine, offering field-proven insights and detailed methodologies for its unambiguous analysis.

Part 1: Core Identification and Nomenclature

Chemical Identity

-

Systematic Name: n,n-dimethyldocosan-1-amine

-

Common Synonyms: Dimethyl Behenamine, N,N-Dimethyldocosylamine

-

CAS Number: 21542-96-1

-

Molecular Formula: C24H51N

-

Molecular Weight: 369.68 g/mol

Chemical Structure

Caption: Chemical structure of n,n-dimethyldocosan-1-amine.

Part 2: Analytical Characterization Methodologies

The unambiguous identification and purity assessment of n,n-dimethyldocosan-1-amine necessitates a multi-technique approach. The lipophilic nature and basicity of this long-chain amine dictate specific considerations in sample preparation and analytical conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For long-chain amines, it provides both retention time information for separation and mass spectral data for structural elucidation.

Due to the high boiling point and potential for peak tailing of long-chain amines on standard GC columns, specific strategies are employed. While direct analysis is possible, derivatization is often recommended to improve chromatographic performance by increasing volatility and reducing polarity.

Sample Preparation (Liquid-Liquid Extraction):

-

Dissolve a known quantity of the sample in a suitable organic solvent (e.g., methanol or dichloromethane).

-

For samples in aqueous matrices, perform a liquid-liquid extraction. Adjust the pH of the aqueous solution to >10 with a base (e.g., 1M NaOH) to ensure the amine is in its free base form.

-

Extract three times with an equal volume of an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis (e.g., hexane or ethyl acetate).[1]

Instrumentation and Parameters:

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column |

| Injector | Split/Splitless, 280 °C |

| Oven Program | Initial: 100 °C, hold for 2 min; Ramp: 15 °C/min to 320 °C, hold for 10 min |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Scan Range | m/z 40-600 |

The mass spectrum of n,n-dimethyldocosan-1-amine is characterized by a molecular ion peak (M+) at m/z 369. A prominent base peak is expected at m/z 58, resulting from the alpha-cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of the stable [CH2=N(CH3)2]+ ion. Other fragment ions will be observed corresponding to the loss of alkyl fragments from the long docosyl chain.

Caption: Workflow for the GC-MS analysis of n,n-dimethyldocosan-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, making it an indispensable tool for structural confirmation.

Both ¹H and ¹³C NMR are essential. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the different carbon environments. Deuterated chloroform (CDCl₃) is a common and suitable solvent for this non-polar compound.

Sample Preparation:

-

Dissolve 5-10 mg of the purified sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Ensure the sample is free of particulate matter to avoid compromising spectral resolution.

Instrumentation and Parameters:

| Parameter | Recommended Setting |

| Spectrometer | Bruker Avance III 400 MHz or equivalent |

| Solvent | CDCl₃ |

| ¹H NMR | 16 scans, relaxation delay of 1s |

| ¹³C NMR | 1024 scans, relaxation delay of 2s |

| Reference | Tetramethylsilane (TMS) at 0.00 ppm |

¹H NMR (400 MHz, CDCl₃):

-

δ ~2.21 ppm (s, 6H): A sharp singlet corresponding to the six protons of the two equivalent N-methyl groups (-N(CH₃)₂).

-

δ ~2.25 ppm (t, 2H): A triplet corresponding to the two protons on the carbon alpha to the nitrogen atom (-CH₂-N).

-

δ ~1.45 ppm (m, 2H): A multiplet for the two protons on the carbon beta to the nitrogen atom.

-

δ ~1.25 ppm (br s, 38H): A broad singlet representing the thirty-eight protons of the nineteen methylene groups in the long alkyl chain.

-

δ ~0.88 ppm (t, 3H): A triplet for the three protons of the terminal methyl group (-CH₃).

¹³C NMR (100 MHz, CDCl₃):

-

δ ~59.5 ppm: Carbon of the methylene group alpha to the nitrogen (-CH₂-N).

-

δ ~45.5 ppm: Carbons of the two equivalent N-methyl groups (-N(CH₃)₂).

-

δ ~31.9 - 22.7 ppm: A series of peaks for the carbons of the methylene groups in the alkyl chain.

-

δ ~14.1 ppm: Carbon of the terminal methyl group (-CH₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.

For a tertiary amine like n,n-dimethyldocosan-1-amine, the key diagnostic feature is the absence of N-H stretching and bending vibrations, which are characteristic of primary and secondary amines. The presence of C-H and C-N stretching vibrations confirms the overall structure.

Sample Preparation:

A thin film of the neat liquid sample can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation and Parameters:

| Parameter | Recommended Setting |

| Spectrometer | PerkinElmer Spectrum Two FT-IR or equivalent |

| Mode | Attenuated Total Reflectance (ATR) or Transmission |

| Scan Range | 4000 - 400 cm⁻¹ |

| Resolution | 4 cm⁻¹ |

| Number of Scans | 16 |

-

2955-2850 cm⁻¹ (strong, sharp): C-H stretching vibrations of the methyl and methylene groups in the long alkyl chain.

-

1470-1450 cm⁻¹ (medium): C-H bending vibrations of the methylene and methyl groups.

-

~1260-1020 cm⁻¹ (weak to medium): C-N stretching vibration of the tertiary amine.

-

Absence of bands in the 3500-3300 cm⁻¹ region: Confirms the tertiary nature of the amine (no N-H stretch).[2]

-

Absence of bands in the 1650-1580 cm⁻¹ region: Confirms the absence of N-H bending vibrations.[2]

Sources

A Technical Guide to the Spectroscopic Characterization of N,N-dimethyldocosan-1-amine

Prepared by: Gemini, Senior Application Scientist

Abstract

Introduction: The Need for Rigorous Characterization

N,N-dimethyldocosan-1-amine (C₂₄H₅₁N) belongs to the class of tertiary fatty amines, which are valuable intermediates in the synthesis of cationic surfactants, such as quaternary ammonium compounds. These derivatives find extensive application as fabric softeners, phase-transfer catalysts, and, critically, as lipid nanoparticles for drug delivery systems. Given its molecular structure—a long C22 alkyl chain providing hydrophobicity and a dimethylamino head group providing a hydrophilic, reactive site—its purity and structural integrity are paramount for final product performance and safety.

Spectroscopic analysis provides an unambiguous confirmation of molecular structure and is the cornerstone of quality assurance. This guide outlines the expected outcomes and optimal methodologies for analyzing N,N-dimethyldocosan-1-amine using a multi-technique approach.

Molecular Properties:

-

Molecular Formula: C₂₄H₅₁N

-

Molecular Weight: 369.69 g/mol

Caption: Molecular Structure of N,N-dimethyldocosan-1-amine.

Mass Spectrometry (MS): Confirming Molecular Weight and Core Structure

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For aliphatic amines, Electron Ionization (EI) is a standard method that provides valuable structural information through characteristic fragmentation patterns.

Foundational Principles & Expected Fragmentation

-

The Nitrogen Rule: A molecule containing an odd number of nitrogen atoms will have an odd nominal molecular weight. N,N-dimethyldocosan-1-amine has one nitrogen atom, and its molecular weight is 369, consistent with this rule.[1]

-

α-Cleavage: The most dominant fragmentation pathway for aliphatic amines is the cleavage of the C-C bond adjacent to the nitrogen atom (the α-carbon). This process, also known as β-cleavage relative to the nitrogen, results in the loss of the largest possible alkyl radical, as this is the most thermodynamically stable radical. The resulting nitrogen-containing cation is resonance-stabilized and typically appears as the base peak in the spectrum.[1][2][3]

For N,N-dimethyldocosan-1-amine, the α-cleavage involves the breaking of the C1-C2 bond of the docosane chain.

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 369 . However, for long-chain aliphatic compounds, the M⁺• peak can be very weak or entirely absent.[1][3]

-

Base Peak ([M-C₂₁H₄₃]⁺): The α-cleavage will result in the loss of a C₂₁H₄₃• radical (295 amu). The resulting fragment, CH₂=N⁺(CH₃)₂, will be highly stable and should appear as the base peak at m/z 58 .

Caption: Primary fragmentation pathway for N,N-dimethyldocosan-1-amine in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve ~1 mg of N,N-dimethyldocosan-1-amine in 1 mL of a volatile solvent like hexane or dichloromethane.

-

GC Separation:

-

Injector: Set to 280°C. Inject 1 µL of the sample solution in split mode (e.g., 50:1).

-

Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 320°C and hold for 5 minutes. Rationale: This program ensures the high-boiling-point amine elutes as a sharp peak without thermal degradation.

-

-

MS Detection (EI):

-

Ion Source Temp: 230°C.

-

Ionization Energy: 70 eV. Rationale: This is the standard energy for generating reproducible fragmentation patterns and comparing with library data.

-

Mass Range: Scan from m/z 40 to 500.

-

Predicted Mass Spectrum Data

| m/z | Predicted Fragment | Fragment Name | Relative Intensity |

| 369 | [C₂₄H₅₁N]⁺• | Molecular Ion | Low / Absent |

| 58 | [C₃H₈N]⁺ | Dimethyl(methylene)ammonium | Base Peak (100%) |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For N,N-dimethyldocosan-1-amine, it serves as a powerful tool to confirm its tertiary amine nature and the presence of the long aliphatic chain.

Foundational Principles & Expected Absorptions

The key diagnostic feature for a tertiary amine is the absence of N-H bonds. Therefore, its IR spectrum will lack the characteristic N-H stretching absorptions seen in primary and secondary amines.[2][4][5][6]

-

N-H Stretch: Absent in the 3300-3500 cm⁻¹ region. This is the primary confirmation of its tertiary amine structure.[2]

-

C-H Aliphatic Stretch: Strong, sharp peaks are expected between 2850 and 3000 cm⁻¹ . These arise from the symmetric and asymmetric stretching vibrations of the numerous CH₂ and CH₃ groups in the molecule.[5]

-

C-N Stretch: A weak to medium intensity band is expected in the fingerprint region, typically between 1000-1300 cm⁻¹ . However, this peak can be difficult to assign definitively due to its weakness and overlap with other vibrations.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Sample Preparation: Place a single drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide). Rationale: ATR is a modern, solvent-free technique that requires minimal sample preparation and provides high-quality data for liquids.

-

Data Acquisition:

-

Background Scan: Collect a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Collect the sample spectrum.

-

Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

| ~2955 & ~2870 | C-H stretch (CH₃) | Strong |

| ~2920 & ~2850 | C-H stretch (CH₂) | Strong, Very Intense |